molecular formula C7H4FN3 B13656803 7-Fluoropyrido[4,3-d]pyrimidine

7-Fluoropyrido[4,3-d]pyrimidine

Cat. No.: B13656803
M. Wt: 149.13 g/mol
InChI Key: FGJXCCFSMXKNGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the fusion of pyridine and pyrimidine rings, with a fluorine atom at the 7th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoropyrido[4,3-d]pyrimidine typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 3-aminopyridine under reflux conditions in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridopyrimidines.

    Oxidation Products: Pyridopyrimidine N-oxides.

    Reduction Products: Dihydropyridopyrimidines.

Scientific Research Applications

7-Fluoropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-Fluoropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. It acts as an inhibitor of protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and differentiation. By inhibiting these kinases, the compound can disrupt abnormal cellular processes, making it a potential candidate for cancer therapy . Additionally, it may interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidine
  • Pyrido[3,4-d]pyrimidine
  • Pyrido[3,2-d]pyrimidine

Comparison: 7-Fluoropyrido[4,3-d]pyrimidine is unique due to the presence of the fluorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. Compared to other pyridopyrimidines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific therapeutic applications .

Properties

Molecular Formula

C7H4FN3

Molecular Weight

149.13 g/mol

IUPAC Name

7-fluoropyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H4FN3/c8-7-1-6-5(3-10-7)2-9-4-11-6/h1-4H

InChI Key

FGJXCCFSMXKNGL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1F)C=NC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.